

# The Environmental Fate of 1,3-Dichloro-2-methylpropane: A Technical Assessment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1,3-Dichloro-2-methylpropane**

Cat. No.: **B1596176**

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the current understanding of the environmental fate of **1,3-Dichloro-2-methylpropane** (CAS No. 616-19-3). Due to a significant lack of direct experimental data for this specific compound, this report leverages quantitative structure-activity relationship (QSAR) models and data from structurally analogous short-chain chlorinated alkanes to predict its environmental distribution, persistence, and bioaccumulation potential. Standardized experimental protocols for determining key environmental fate parameters are also detailed, providing a framework for future empirical studies.

## Introduction

**1,3-Dichloro-2-methylpropane** is a halogenated organic compound whose environmental behavior is not well-documented in publicly available literature. Understanding the environmental fate of such chemicals is crucial for assessing potential risks to ecosystems and human health, particularly for professionals in drug development and chemical research who may synthesize or utilize novel compounds. This guide aims to bridge the existing data gap by providing estimated environmental fate parameters and outlining the methodologies required for their experimental determination.

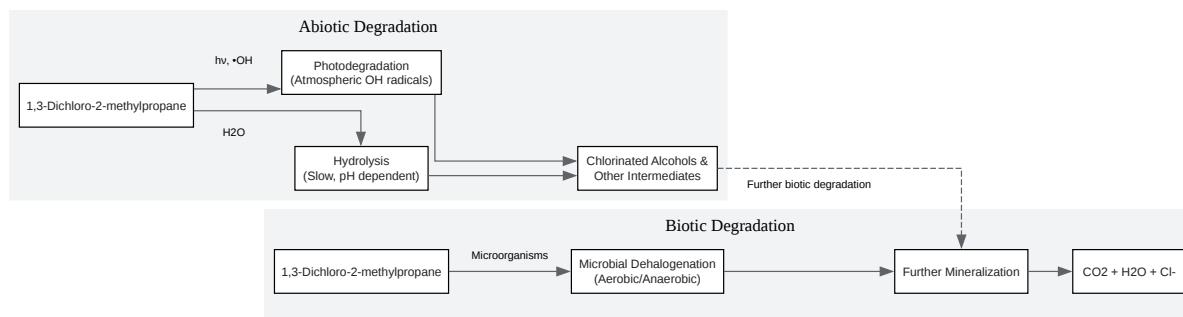
## Physicochemical Properties

The environmental transport and partitioning of a chemical are largely governed by its fundamental physicochemical properties. The available data for **1,3-Dichloro-2-methylpropane** are summarized in the table below.

| Property                                                     | Value                                      | Source           |
|--------------------------------------------------------------|--------------------------------------------|------------------|
| Molecular Formula                                            | C4H8Cl2                                    | --INVALID-LINK-- |
| Molecular Weight                                             | 127.01 g/mol                               | --INVALID-LINK-- |
| CAS Number                                                   | 616-19-3                                   | --INVALID-LINK-- |
| Boiling Point (Predicted)                                    | 145.6 °C at 760 mmHg                       | --INVALID-LINK-- |
| Vapor Pressure (Predicted)                                   | 6.8 mmHg at 25 °C                          | --INVALID-LINK-- |
| Water Solubility (Predicted)                                 | 558.8 mg/L at 25 °C                        | --INVALID-LINK-- |
| Log Kow (Octanol-Water Partition Coefficient)<br>(Predicted) | 2.34                                       | --INVALID-LINK-- |
| Henry's Law Constant<br>(Predicted)                          | 2.97e-03 atm-m <sup>3</sup> /mole at 25 °C | --INVALID-LINK-- |

## Environmental Fate and Transport: A Predictive Approach

In the absence of direct experimental data, the environmental fate of **1,3-Dichloro-2-methylpropane** has been estimated using the US EPA's EPI Suite™ (Estimation Programs Interface), a well-established QSAR modeling tool.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) These predictions provide a preliminary assessment of the compound's likely behavior in various environmental compartments.


| Environmental Fate Parameter        | Predicted Value                                                             | EPI Suite™ Model |
|-------------------------------------|-----------------------------------------------------------------------------|------------------|
| Atmospheric Oxidation Half-Life     | 10.8 days (assuming a 12-hr day with $1.5 \times 10^6$ OH/cm <sup>3</sup> ) | AOPWIN™          |
| Ready Biodegradability              | Does not biodegrade fast                                                    | BIOWIN™          |
| Soil Adsorption Coefficient (Koc)   | 103.5 L/kg                                                                  | KOCWIN™          |
| Aqueous Hydrolysis Half-Life (pH 7) | Stable                                                                      | HYDROWIN™        |
| Aqueous Hydrolysis Half-Life (pH 8) | 4.6 years                                                                   | HYDROWIN™        |
| Bioconcentration Factor (BCF)       | 23.9 L/kg                                                                   | BCFBAF™          |

#### Interpretation of Predicted Data:

- Atmospheric Fate: The predicted atmospheric half-life suggests that **1,3-Dichloro-2-methylpropane** is moderately persistent in the atmosphere and can be transported over significant distances.
- Biodegradation: The prediction indicates that this compound is not readily biodegradable, suggesting it may persist in environments where microbial degradation is the primary removal mechanism.
- Mobility: A Koc value of 103.5 L/kg suggests that **1,3-Dichloro-2-methylpropane** will have moderate mobility in soil and is likely to leach into groundwater.
- Hydrolysis: The compound is predicted to be stable to hydrolysis at neutral pH, with very slow hydrolysis occurring under alkaline conditions.
- Bioaccumulation: The predicted BCF of 23.9 L/kg suggests a low potential for bioaccumulation in aquatic organisms.

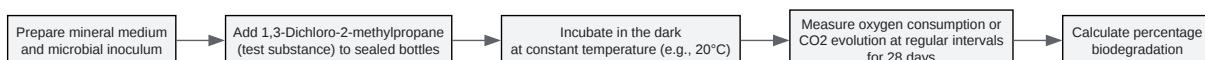
# Abiotic and Biotic Degradation Pathways (Hypothetical)

While specific degradation pathways for **1,3-Dichloro-2-methylpropane** have not been elucidated, a generalized pathway for short-chain chlorinated alkanes can be proposed based on known reactions of similar compounds.



[Click to download full resolution via product page](#)

Hypothetical degradation pathways for **1,3-Dichloro-2-methylpropane**.


## Experimental Protocols for Environmental Fate Assessment

To obtain empirical data on the environmental fate of **1,3-Dichloro-2-methylpropane**, standardized testing guidelines should be followed. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Ready Biodegradability

OECD Test Guideline 301: Ready Biodegradability[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Principle: A small amount of the test substance is dissolved in an aqueous medium containing a microbial inoculum. The degradation is followed by measuring parameters such as oxygen consumption or carbon dioxide evolution over a 28-day period. For volatile substances like **1,3-Dichloro-2-methylpropane**, the Closed Bottle Test (OECD 301D) or the Manometric Respirometry Test (OECD 301F) are suitable.[\[10\]](#)[\[13\]](#)
- Experimental Workflow:

[Click to download full resolution via product page](#)

Workflow for determining ready biodegradability (e.g., OECD 301D/F).

## Soil Sorption/Desorption

## OECD Test Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method

- Principle: The sorption of the test substance by soil is determined by shaking a known mass of soil with a solution of the substance at a known concentration. The concentration of the substance remaining in the solution is measured after a defined period. For volatile organic compounds (VOCs), specific precautions to minimize volatilization losses are necessary, such as using gas-tight vials and minimizing headspace.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Experimental Workflow:

[Click to download full resolution via product page](#)

Workflow for determining soil sorption coefficient.

## Hydrolysis as a Function of pH

OECD Test Guideline 111: Hydrolysis as a Function of pH[18]

- Principle: The rate of hydrolysis of the test substance is determined in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and at a constant temperature. The concentration of the test substance is measured at various time points.
- Experimental Workflow:



[Click to download full resolution via product page](#)

Workflow for determining the rate of hydrolysis.

## Data from Structurally Analogous Compounds

To provide further context, the environmental fate of two structural isomers, 2-chloro-2-methylpropane (tert-butyl chloride) and 1-chloro-2-methylpropane (isobutyl chloride), is considered.

- 2-Chloro-2-methylpropane (tert-butyl chloride): This compound is known to undergo hydrolysis in water to form tert-butyl alcohol.[19][20] Its hydrolysis is relatively rapid and follows an SN1 mechanism. It is sparingly soluble in water.[19] Information on its biodegradation is limited, but some studies have investigated the biodegradation of its hydrolysis product, tert-butyl alcohol.[21][22]
- 1-Chloro-2-methylpropane (isobutyl chloride): This compound is less reactive to hydrolysis than its tertiary isomer. It is considered to be a volatile organic compound that will likely be mobile in the environment due to its volatility and is not expected to bioaccumulate.[23][24][25][26]

The greater reactivity of the tertiary chloride in 2-chloro-2-methylpropane suggests that the primary chlorine atoms in **1,3-dichloro-2-methylpropane** would be less susceptible to abiotic hydrolysis.

## Conclusion and Recommendations

The available information on the environmental fate of **1,3-Dichloro-2-methylpropane** is extremely limited. Based on QSAR predictions, the compound is expected to be moderately persistent in the atmosphere, not readily biodegradable, and moderately mobile in soil with a low potential for bioaccumulation. Abiotic hydrolysis is predicted to be a very slow degradation process.

It is strongly recommended that experimental studies be conducted following standardized OECD guidelines to accurately determine the key environmental fate parameters of **1,3-Dichloro-2-methylpropane**. This is particularly important if the compound is to be synthesized or used in applications that could lead to environmental release. The predictive data and the outlined experimental protocols in this guide provide a solid foundation for such future research. Researchers and professionals handling this compound should exercise caution and consider its potential for persistence and mobility in the environment until empirical data become available.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemsafetypro.com [chemsafetypro.com]
- 2. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. chemistryforsustainability.org [chemistryforsustainability.org]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. oecd.org [oecd.org]
- 7. OECD guidelines for chemicals safety testing [chemycal.com]
- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]
- 10. eurolab.net [eurolab.net]
- 11. OECD 301 Ready Biodegradation Test | Aropha Resource Center [resources.aropha.com]
- 12. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. concawe.eu [concawe.eu]
- 14. emerald.com [emerald.com]
- 15. www2.gov.bc.ca [www2.gov.bc.ca]
- 16. Determination of soil–water sorption coefficients of volatile methylsiloxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 19. tert-Butyl chloride - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Biodegradation of tert-butyl alcohol and related xenobiotics by a methylotrophic bacterial isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. "Biodegradation of Methyl Tert-Butyl Ether and Tert-Butyl Alcohol Using" by Elizabeth Villanueva [digitalcommons.calpoly.edu]
- 23. assets.thermofisher.cn [assets.thermofisher.cn]
- 24. ISOBUTYL CHLORIDE [training.itcilo.org]
- 25. kscl.co.in [kscl.co.in]
- 26. Isobutyl chloride - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Environmental Fate of 1,3-Dichloro-2-methylpropane: A Technical Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1596176#environmental-fate-of-1-3-dichloro-2-methylpropane>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)